Codlemone

Catalog No.
S524157
CAS No.
33956-49-9
M.F
C12H22O
M. Wt
182.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Codlemone

CAS Number

33956-49-9

Product Name

Codlemone

IUPAC Name

(8E,10E)-dodeca-8,10-dien-1-ol

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3/b3-2+,5-4+

InChI Key

CSWBSLXBXRFNST-MQQKCMAXSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

8,10-dodecadien-1-ol, 8,10-dodecadien-1-ol, (cis)-(trans)-isomer, 8,10-dodecadien-1-ol, (Z,E)-isomer, codlemone, trans-8,trans-10-dodecadien-1-ol

Canonical SMILES

CC=CC=CCCCCCCCO

Isomeric SMILES

C/C=C/C=C/CCCCCCCO

The exact mass of the compound Codlemone is 182.1671 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

Codlemone, chemically identified as (8E,10E)-8,10-dodecadien-1-ol, is a conjugated diene alcohol utilized primarily as the highly specific sex pheromone of the codling moth (Cydia pomonella). In industrial and agrochemical procurement, its value is defined by its precise stereochemistry, high volatility, and specific solubility profiles required for controlled-release polymer matrices. Because the conjugated diene system is highly susceptible to UV-induced photoisomerization and oxidative degradation, commercial viability depends on procuring batches with >95% isomeric purity and integrating them with compatible antioxidants and UV stabilizers. Its melting point of 30-32 °C and boiling point of ~270 °C dictate that it must be handled as a temperature-sensitive semi-solid or liquid during large-scale dispenser manufacturing .

Substituting high-purity (8E,10E)-8,10-dodecadien-1-ol with equilibrium isomer mixtures or closely related chemical analogs, such as codlemone acetate, fundamentally destroys product efficacy. Unlike typical agrochemicals where impurities merely dilute the active ingredient, the non-(E,E) geometric isomers (E,Z; Z,E; and Z,Z) and the acetate derivative act as potent behavioral antagonists at the olfactory receptor level. When an off-spec batch containing these impurities is deployed, it actively suppresses the target insect's upwind flight and trap attraction, rather than just providing a weaker signal. Consequently, procurement strategies that prioritize cost over strict stereochemical purity, or attempt to substitute the alcohol with a more chemically stable acetate analog, will result in complete failure of the mating disruption or monitoring system [1].

Impact of Isomeric Purity on Target Attraction Efficacy

The stereochemical purity of Codlemone is critical, as minor geometric isomers actively inhibit its function. Field trials demonstrated that a 1:1 blend of the target (8E,10E) isomer and the (8E,10Z) isomer reduced male moth attraction to 31% of the baseline established by pure Codlemone [1].

Evidence DimensionTarget attraction efficacy (trap catch)
Target Compound Data100% relative attraction (Pure (E,E)-8,10-dodecadien-1-ol)
Comparator Or Baseline31% relative attraction (1:1 blend of E,E and E,Z isomers)
Quantified Difference69% reduction in efficacy due to isomeric impurity
ConditionsField trapping assay using 10 μg lures

Buyers must mandate >95% (E,E) isomeric purity in their procurement specifications, as cheaper equilibrium blends actively repel the target pest.

Functional Failure of Acetate Analog Substitution

Attempting to substitute the alcohol functional group with an acetate to improve chemical stability results in severe performance degradation. Field trap tests corroborated the strong antagonistic effect of codlemone acetate; a 1:1 blend of codlemone and codlemone acetate attracted only 4 males, compared to 155 males attracted to pure codlemone alone [1].

Evidence DimensionPheromone trap catch reduction
Target Compound Data155 males captured (Pure Codlemone alone)
Comparator Or Baseline4 males captured (1:1 blend of Codlemone and Codlemone Acetate)
Quantified Difference97.4% reduction in trap catch when 50% acetate is present
ConditionsOrchard plot trap tests evaluating alcohol vs. acetate blends

Prevents the procurement of codlemone acetate as a 'more stable' drop-in substitute, ensuring formulators strictly utilize the alcohol form.

UV-Induced Isomerization and Formulation Stability

Unprotected codlemone undergoes rapid photoisomerization under field conditions, severely impacting long-term efficacy. In unoptimized polymer dispensers, the emitted pheromone composition dropped from 95% pure (E,E)-codlemone at Day 0 to approximately 67% by Day 60. This increase in antagonistic isomers contributed to poor field control and significantly reduced male captures [1].

Evidence DimensionIsomeric purity of emitted active ingredient over time
Target Compound Data95% (E,E)-isomer emission (Day 0, baseline)
Comparator Or Baseline67% (E,E)-isomer emission (Day 60, unprotected field aging)
Quantified Difference28% absolute loss of the active (E,E) isomer into antagonistic forms
Conditions60-day field deployment of polymer dispensers

Highlights the necessity of co-procuring high-grade UV stabilizers and antioxidants when manufacturing codlemone-based field dispensers.

Formulation Synergy with Kairomone Additives (Pear Ester)

The field efficacy of Codlemone can be quantitatively enhanced through specific formulation combinations. Polyvinyl chloride (PVC) dispensers loaded with a combination of codlemone and the kairomone pear ester (ethyl (E,Z)-2,4-decadienoate) significantly outperformed commercial dispensers loaded with codlemone alone in disrupting virgin female-baited traps at an identical density of 1,000 dispensers per hectare[1].

Evidence DimensionMating disruption efficacy (reduction in virgin female-baited trap catch)
Target Compound DataSuperior disruption (Codlemone + Pear Ester PVC dispensers)
Comparator Or BaselineLower disruption (Codlemone-only PVC dispensers)
Quantified DifferenceStatistically significant enhancement in competitive attraction and trap disruption
Conditions0.1-0.2 ha replicated apple orchard plots, 1,000 dispensers/ha

Directs agrochemical buyers to procure specific kairomones alongside codlemone to maximize the performance of advanced mating disruption products.

Controlled-Release Mating Disruption Dispensers

Utilizing the high-purity (E,E) isomer is mandatory for manufacturing polymer-based (e.g., PVC or polyethylene) mating disruption dispensers. Because the compound is prone to isomerization into antagonistic forms over 60-day field deployments, procurement must pair this active ingredient with robust UV-stabilizer packages to maintain the >95% purity required for season-long efficacy [1].

High-Fidelity Monitoring Lures and Traps

Codlemone is the exact chemical required for precision monitoring traps used in integrated pest management (IPM). Because even a 20% contamination with codlemone acetate or (E,Z) isomers actively repels the target, analytical-grade or highly refined codlemone must be sourced to ensure trap catch data accurately reflects local pest population densities [1].

Synergistic Kairomone-Pheromone Formulations

Advanced agrochemical formulations utilize codlemone in combination with specific host-plant volatiles, such as pear ester. Procuring both materials for co-formulation in PVC matrices significantly enhances competitive attraction and disruption efficacy compared to standard single-component pheromone applications[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

182.167065321 Da

Monoisotopic Mass

182.167065321 Da

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

32.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

77N0YTO8YM

GHS Hazard Statements

Aggregated GHS information provided by 146 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (68.49%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (36.99%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H400 (99.32%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (67.81%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.18e-04 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

33956-49-9
57002-06-9

Wikipedia

Codlelure

Use Classification

Insecticides

General Manufacturing Information

8,10-Dodecadien-1-ol, (8E,10E)-: ACTIVE

Dates

Last modified: 08-15-2023

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